molecular formula C13H12F3N5O2 B2354680 pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396865-30-7

pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2354680
CAS No.: 1396865-30-7
M. Wt: 327.267
InChI Key: JDXSVZSWRBHUTD-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tetrazole ring , which is a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are known for their bioisosteric properties, meaning they can mimic the behavior of other functional groups in biological systems.


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone” would depend on the specific reactions and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrazole rings, along with the trifluoromethoxy and phenyl groups. The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .

Scientific Research Applications

Synthesis and Optical Properties

One Pot Synthesis of Low-Cost Emitters with Large Stokes' Shift

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their absorption and fluorescence spectra, showing significant Stokes' shift range. This research illustrates the potential of similar compounds in the development of luminescent materials for various applications (Volpi et al., 2017).

Antimicrobial Activity

Synthesis and Antimicrobial Activity

The creation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and their examination for antimicrobial properties, demonstrating the importance of chemical structure in determining antimicrobial efficacy (Kumar et al., 2012).

Biological Screening and Theoretical Studies

Organotin(IV) Complexes for Antimicrobial Activities

Investigation into organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, highlighting their potential as drugs due to their antibacterial activities, underscoring the role of metal complexes in pharmaceutical research (Singh et al., 2016).

Crystal Structure and DFT Study

Crystal Structure and DFT Analysis

Studies on boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, providing insights into the molecular structures through crystallographic and DFT calculations. These studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of pyrrolidine derivatives . Further studies could also investigate the compound’s synthesis process, aiming to improve its efficiency or yield.

Properties

IUPAC Name

pyrrolidin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)23-10-5-3-9(4-6-10)21-18-11(17-19-21)12(22)20-7-1-2-8-20/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXSVZSWRBHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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